

Unraveling the Molecular Weight of Methyl acetate-PEG1-methyl acetate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl acetate-PEG1-methyl acetate*

Cat. No.: *B3031603*

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For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This in-depth technical guide provides a comprehensive analysis of the molecular weight of "**Methyl acetate-PEG1-methyl acetate**," a polyethylene glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

"**Methyl acetate-PEG1-methyl acetate**" is a bifunctional molecule designed to serve as a spacer in PROTACs. This guide establishes the definitive molecular weight of this compound through a detailed analysis of its constituent parts and its overall chemical structure. All quantitative data is presented in clear, tabular format, and a hypothetical experimental protocol for molecular weight verification is provided. Furthermore, logical and structural diagrams are included to visually represent the concepts discussed.

Molecular Weight Determination

The molecular weight of "**Methyl acetate-PEG1-methyl acetate**" is determined by the sum of the atomic weights of its constituent atoms, as dictated by its chemical formula, $C_8H_{14}O_5$. Based on this formula, the calculated molecular weight is 206.19 g/mol .

To understand the basis of this molecular weight, we can deconstruct the molecule into its fundamental building blocks: a central ethylene glycol (PEG1) core and two flanking

methoxyacetyl groups.

The formation of "**Methyl acetate-PEG1-methyl acetate**" can be conceptualized as the esterification of ethylene glycol with two molecules of methoxyacetic acid. In this reaction, two molecules of water are eliminated.

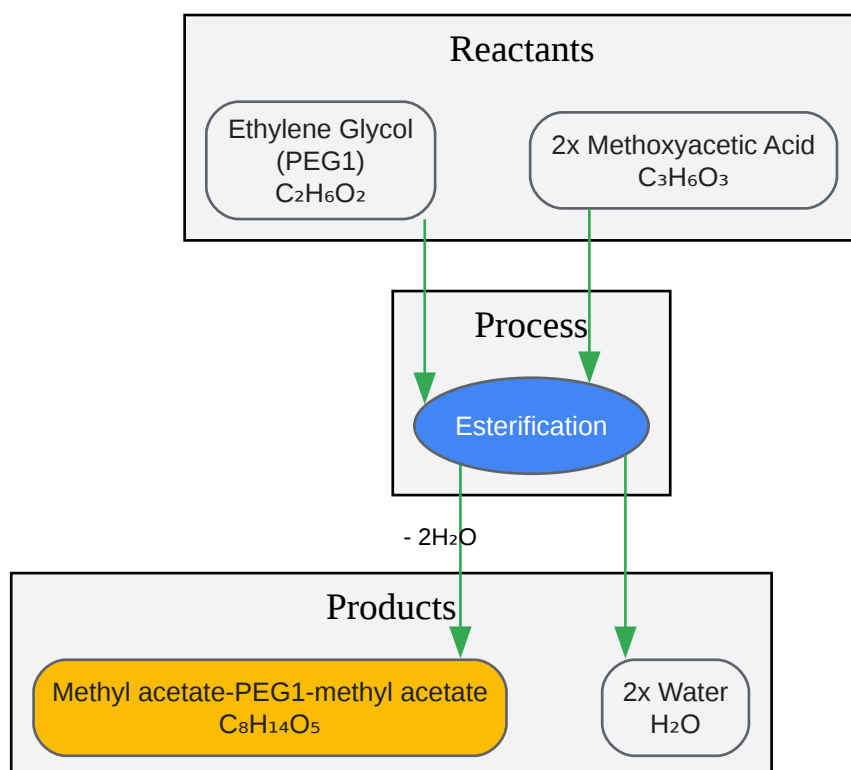
Component	Chemical Formula	Molecular Weight (g/mol)
Methyl Acetate	C ₃ H ₆ O ₂	74.08[1]
Ethylene Glycol (PEG1)	C ₂ H ₆ O ₂	62.07[2]
Methyl acetate-PEG1-methyl acetate	C ₈ H ₁₄ O ₅	206.19

Note: The molecular weights of the individual components are provided for foundational understanding. The final molecular weight of the assembled linker is not a simple sum of these parts due to the loss of atoms during chemical synthesis.

Chemical Structure and Synthesis Pathway

The definitive chemical structure of "**Methyl acetate-PEG1-methyl acetate**" is crucial for an accurate molecular weight calculation. The molecule consists of a central ethylene glycol unit whose hydroxyl groups have been esterified by two methoxyacetic acid molecules.

A logical representation of the synthesis can be visualized as follows:



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Caption: Synthesis pathway of **Methyl acetate-PEG1-methyl acetate**.

The systematic IUPAC name for this structure is 1,2-bis(2-methoxyacetoxy)ethane.

Experimental Protocol for Molecular Weight Verification

To empirically verify the molecular weight of "**Methyl acetate-PEG1-methyl acetate**," a standard analytical technique such as Mass Spectrometry (MS) would be employed.

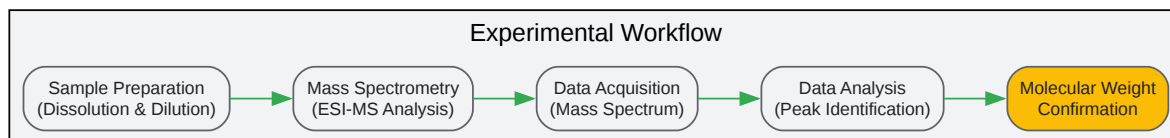
Objective: To determine the experimental molecular weight of "**Methyl acetate-PEG1-methyl acetate**" and confirm its chemical identity.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:

- Dissolve a small quantity (approximately 1 mg) of "**Methyl acetate-PEG1-methyl acetate**" in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
- Further dilute the stock solution to a working concentration of approximately 10 µg/mL using the same solvent.
- Instrumentation:
 - Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Calibrate the instrument using a standard calibration mixture to ensure mass accuracy.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).
 - Acquire mass spectra in the positive ion mode over a suitable mass-to-charge (m/z) range (e.g., m/z 100-500).
 - The molecule is expected to be observed as its protonated form $[M+H]^+$ or as an adduct with other cations present in the solvent (e.g., $[M+Na]^+$).
- Data Analysis:
 - Process the acquired mass spectra to identify the peak corresponding to the analyte.
 - For the protonated molecule $[M+H]^+$, the expected m/z would be approximately 207.19.
 - For the sodium adduct $[M+Na]^+$, the expected m/z would be approximately 229.17.
 - Compare the experimentally determined mass to the theoretical mass calculated from the chemical formula ($C_8H_{14}O_5$) to confirm the molecular weight.

The following diagram illustrates the general workflow for this experimental verification:



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Caption: ESI-MS workflow for molecular weight verification.

Conclusion

The molecular weight of "**Methyl acetate-PEG1-methyl acetate**" has been definitively established as 206.19 g/mol based on its chemical formula $C_8H_{14}O_5$. This value is critical for researchers working with this PROTAC linker, ensuring accuracy in experimental design, stoichiometric calculations, and data interpretation. The provided conceptual synthesis pathway and experimental protocol offer a comprehensive framework for understanding and verifying the molecular properties of this important chemical tool.

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References

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